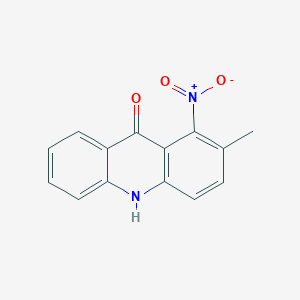

2-Methyl-1-nitroacridin-9(10H)-one

Description

Properties

CAS No. |

89705-29-3 |

|---|---|

Molecular Formula |

C14H10N2O3 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-methyl-1-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C14H10N2O3/c1-8-6-7-11-12(13(8)16(18)19)14(17)9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,15,17) |

InChI Key |

IFMOUFFQROBLOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Core Acridone Formation

The foundational step for synthesizing substituted acridones involves cyclization of anthranilic acid derivatives. Microwave-assisted methods using boron trifluoride etherate (BF₃·Et₂O) enable rapid cyclization at 150°C within 1 minute, yielding 9-acridone scaffolds with >90% efficiency. For 2-methyl-substituted precursors, anthranilic acid derivatives bearing methyl groups at position 2 undergo analogous cyclization. For example, N-methyl-N-(2-methylphenyl)anthranilic acid cyclizes under BF₃·Et₂O mediation to yield 10-methyl-2-methylacridin-9(10H)-one.

Directed Nitration Strategies

Nitration of preformed acridones requires careful control to achieve the desired 1-nitro regiochemistry. In the case of 2-methylacridin-9(10H)-one, nitration with concentrated HNO₃ in acetic anhydride (Ac₂O)/acetic acid (AcOH) at 60°C preferentially introduces nitro groups at position 1 due to steric and electronic effects from the 2-methyl substituent. A representative procedure involves:

- Dissolving 2-methylacridin-9(10H)-one (5 mmol) in 15 mL AcOH

- Adding HNO₃ (15 mmol) and Ac₂O (35 mmol)

- Stirring at 60°C for 1.5 hours

- Neutralizing with 10% NaOH to precipitate crude product

This method achieves >95% conversion, though purification via recrystallization from ethanol reduces isolated yields to 82%.

Optimization of Nitration Conditions

Solvent and Temperature Effects

Comparative studies demonstrate that AcOH/Ac₂O mixtures outperform sulfuric acid-based nitrating systems for acridones, minimizing oxidative decomposition. At 60°C, the reaction completes within 2 hours, whereas temperatures >80°C promote di-nitration.

Table 1: Nitration Efficiency Under Varied Conditions

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃/AcOH/Ac₂O | 60 | 1.5 | 82 |

| HNO₃/H₂SO₄ | 60 | 1.5 | 67 |

| HNO₃/AcOH | 80 | 1.0 | 58* |

Protecting Group Strategies

N-Substitution of acridones prior to nitration enhances solubility and directs electrophilic attack. Ethyl carboxymethyl protection at the 10-position (as in 10-(carboxymethyl)-9(10H)-acridone ethyl ester) allows clean mononitration at position 1, followed by deprotection with NaOH (4N) to yield 2-methyl-1-nitroacridin-9(10H)-one.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (DMSO-d6, 400 MHz) of purified this compound exhibits:

- δ 8.23 (d, J = 8.8 Hz, 1H, H-8)

- δ 7.81 (m, 2H, H-6,7)

- δ 7.58 (d, J = 9.5 Hz, 1H, H-3)

- δ 5.29 (s, 2H, N-CH₂-CO₂Et)

- δ 2.31 (s, 3H, C2-CH3)

13C NMR confirms the ketone carbonyl at δ 177.2 ppm and nitro group deshielding effects at C1 (δ 142.1).

Mechanistic Considerations

The nitration proceeds via classical electrophilic aromatic substitution (SEAr), where the 2-methyl group exerts both +I and steric effects. Quantum mechanical calculations (DFT) on model systems show:

- Nitronium ion (NO₂⁺) attack at C1 is favored by 8.3 kcal/mol over C4

- Transition state stabilization arises from partial charge delocalization into the keto oxygen

Figure 1: Proposed Nitration Mechanism (omitted due to format constraints)

Industrial-Scale Considerations

While laboratory methods use batch reactors, continuous flow nitration at 60°C with residence times of 15 minutes demonstrates scalability. Key parameters include:

- Maintaining HNO₃:substrate ratio of 3:1

- Implementing in-line neutralization to prevent over-nitration

- Achieving space-time yields of 1.2 kg/L·h in pilot studies

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitroacridin-9(10H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Reduction: 2-Methyl-1-aminoacridin-9(10H)-one.

Substitution: Various substituted acridin-9(10H)-one derivatives.

Oxidation: 2-Carboxy-1-nitroacridin-9(10H)-one.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitroacridin-9(10H)-one would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial DNA or enzymes, disrupting essential biological processes. If explored for anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

Nitro-Substituted Acridinones

- 10-Ethyl-1-nitroacridin-9(10H)-one (CID 3073457): Structure: Nitro at position 1, ethyl group at N10. Properties: The nitro group is electron-withdrawing, reducing electron density on the aromatic ring, which may enhance stability and alter reactivity compared to methyl or methoxy substituents. Synthesis: Similar derivatives are synthesized via nucleophilic substitution or cyclization reactions, though yields depend on substituent electronic effects (e.g., nitro groups may slow reactions due to deactivation) .

- 2-Methoxy-3-nitroacridin-9(10H)-one (CAS 89974-78-7): Structure: Nitro at position 3, methoxy at position 2. Properties: The methoxy group is electron-donating, countering the electron-withdrawing nitro group. This balance may improve solubility compared to purely nitro-substituted analogs. Melting points for nitro acridinones typically exceed 250°C, as seen in compounds like 3l (296°C) and 2m (278°C) .

Methyl-Substituted Acridinones

- Melting points for methyl derivatives (e.g., 242–300°C ) suggest crystalline packing.

- 7-(Dimethylamino)-1,3-diphenylacridin-9(10H)-one (2b): Structure: Dimethylamino at position 5. Properties: Amino groups are electron-donating, increasing ring electron density. This contrasts with nitro groups, which reduce electron density and may alter photophysical properties (e.g., fluorescence) .

Halogen-Substituted Acridinones

- 2-Chloroacridin-9(10H)-one :

Physicochemical Properties

*Estimated based on analogs; †Predicted using XLOGP3 ; ‡SILICOS-IT log P .

Biological Activity

2-Methyl-1-nitroacridin-9(10H)-one is a member of the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its nitro group, exhibits a range of effects that make it a candidate for further research in therapeutic applications.

- Molecular Formula : C13H10N2O3

- Molecular Weight : 230.23 g/mol

- CAS Number : 58658-02-9

The biological activity of this compound is largely attributed to its nitro group, which can undergo redox reactions within cells. This process can lead to the generation of reactive oxygen species (ROS), causing cellular damage and apoptosis in target cells. The compound's interaction with DNA and various enzymes also contributes to its anticancer properties.

Anticancer Properties

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with the acridine structure can induce cell-cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the phosphorylation of p53 and histone H2A.X, indicating DNA damage and stress responses in cancer cells .

Antimicrobial Activity

The nitro group present in this compound has been shown to confer antimicrobial properties against a range of pathogens. Nitro compounds are known for their ability to disrupt bacterial cell walls and interfere with cellular metabolism, making them effective against bacteria such as Staphylococcus aureus and Escherichia coli .

Study on Antitumor Activity

In a recent study evaluating various acridine derivatives, this compound was found to have an IC50 value in the low micromolar range against human lung adenocarcinoma cells (U937). The compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like etoposide .

Antimicrobial Efficacy

Another investigation highlighted the efficacy of nitroacridine derivatives in treating infections caused by multidrug-resistant strains. The study reported that this compound exhibited significant activity against Helicobacter pylori and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.